1,2,7-trimethyl-1H-indole
Description
1,2,7-Trimethyl-1H-indole is a substituted indole derivative characterized by methyl groups at the 1-, 2-, and 7-positions of the indole ring. Indoles are heterocyclic aromatic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Key spectral data for this compound derivatives are reported in the literature. For instance, 13C-NMR (CDCl3) reveals distinct shifts for methyl-bearing carbons (e.g., δ 47.45 ppm for CH2 groups) and aromatic carbons (e.g., δ 109.46 ppm for C-7) . High-resolution mass spectrometry (HRMS) confirms the molecular formula C15H15N2 (accurate mass: 223.1225), consistent with methyl-substituted indole frameworks .
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1,2,7-trimethylindole |
InChI |
InChI=1S/C11H13N/c1-8-5-4-6-10-7-9(2)12(3)11(8)10/h4-7H,1-3H3 |
InChI Key |
DRXVXXORAJHRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Spectral Comparisons
The following table summarizes key differences between 1,2,7-trimethyl-1H-indole and structurally related indole derivatives:
Key Observations:
- Electronic Effects: The nitro-substituted analogue (C15H13N2O2) exhibits significant downfield shifts in 13C-NMR (δ 147.14 ppm for C-NO2) compared to the NH2-bearing 1,2,7-trimethyl derivative (δ 144.88 ppm), reflecting the electron-withdrawing nature of the nitro group .
- Steric Considerations: The triazole-functionalized indole (C19H19N4O) introduces a bulky substituent at the 3-position, leading to distinct shifts for CH2-N (δ 50.7 ppm) and OCH3 (δ 55.3 ppm) groups . In contrast, methyl groups in this compound contribute to simpler splitting patterns in aromatic regions.
- Synthesis Complexity: this compound derivatives are synthesized via straightforward alkylation protocols , whereas triazole-functionalized indoles require multi-step click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) with moderate yields (~30%) .
Functional Group Impact on Reactivity
- Nitro vs. Amino Groups: The nitro-substituted derivative (C15H13N2O2) may exhibit reduced nucleophilicity compared to the NH2-bearing analogue due to electron withdrawal, affecting its utility in further functionalization reactions .
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